N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound belonging to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group.
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
The exact mode of action of This compound It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The role of reaction temperature has been investigated for the synthesis of compounds with similar structures .
Biochemical Analysis
Biochemical Properties
It is known that triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Molecular Mechanism
It is known that the carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This behavior is significant in enhancing the biological activity of the compound .
Preparation Methods
The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves several steps. Initially, 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives are generated by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid . Subsequently, 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives are obtained by heating the initial compounds under reflux at 80°C in a mixture of ferric chloride . The final step involves the sulfonation of the triazolo[4,3-b]pyridazine derivative to yield the target compound.
Chemical Reactions Analysis
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its kinase inhibition properties, it is being explored for its antitumor activity.
Comparison with Similar Compounds
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is unique due to its dual inhibition of c-Met and Pim-1 kinases. Similar compounds include:
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: This compound also contains the triazolo[4,3-b]pyridazine core but differs in its substitution pattern.
Triazolo[4,3-a]pyrazine derivatives: These compounds have shown antibacterial activity and share a similar triazole ring structure.
JNJ-38877605: A compound with a triazolo[4,3-b]pyridazine core, used as a kinase inhibitor.
This compound stands out due to its specific kinase inhibition profile and potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIYWWLDKLWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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